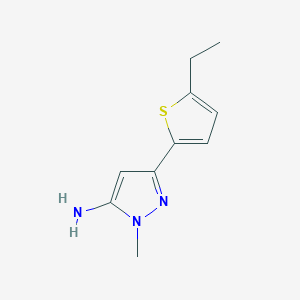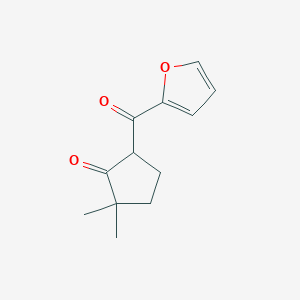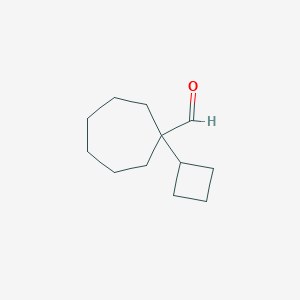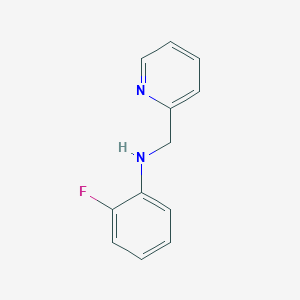
3-(2,3-Dichlorophenyl)butan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dichlorophenyl)butan-2-OL is an organic compound with the molecular formula C10H12Cl2O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is substituted with a 2,3-dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)butan-2-OL can be achieved through several methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dichlorophenyl)butan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: 3-(2,3-Dichlorophenyl)butan-2-one.
Reduction: 3-(2,3-Dichlorophenyl)butane.
Substitution: 3-(2,3-Dichlorophenyl)butan-2-chloride.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dichlorophenyl)butan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dichlorophenyl)butan-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The dichlorophenyl group may interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-Dichlorophenyl)butan-2-OL
- 3-(2,4-Dichlorophenyl)butan-2-OL
- 3-(2,5-Dichlorophenyl)butan-2-OL
Uniqueness
3-(2,3-Dichlorophenyl)butan-2-OL is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and biological activity, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C10H12Cl2O |
|---|---|
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
3-(2,3-dichlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12Cl2O/c1-6(7(2)13)8-4-3-5-9(11)10(8)12/h3-7,13H,1-2H3 |
InChI-Schlüssel |
AFRVERVUXNXKIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306067.png)


![3-{[(2-Iodocyclopentyl)oxy]methyl}oxolane](/img/structure/B13306092.png)
![Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B13306093.png)

![2-Methyl-N-[3-(pyridin-3-yl)oxetan-3-yl]propane-2-sulfinamide](/img/structure/B13306097.png)

![N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine](/img/structure/B13306113.png)
![4-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13306121.png)

![4-Isobutyl-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B13306128.png)
![Methyl 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13306131.png)

